molecular formula C15H11N3O2S B5583809 N-(4-acetylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(4-acetylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B5583809
M. Wt: 297.3 g/mol
InChI Key: RUTLKACRHUXNIN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1,2,3-benzothiadiazole-5-carboxamide is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agriculture. The structure of this compound consists of a benzothiadiazole core with an acetylphenyl and a carboxamide group attached, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-(4-acetylphenyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 4-aminoacetophenone with appropriate reagents to introduce the benzothiadiazole moiety. One common method involves the use of pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone, followed by spectroscopic characterization using techniques such as 1H-NMR, 13C-NMR, and FT-IR . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-acetylphenyl)-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzothiadiazole derivatives with different functional groups .

Scientific Research Applications

N-(4-acetylphenyl)-1,2,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology and medicine, it has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cells . Additionally, the compound has applications in materials science, where it is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes and ultimately cell death. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission, which makes it a potential candidate for the treatment of neurodegenerative diseases . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-acetylphenyl)-1,2,3-benzothiadiazole-5-carboxamide can be compared with other benzothiadiazole derivatives and similar compounds. Some related compounds include N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

N-(4-acetylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c1-9(19)10-2-5-12(6-3-10)16-15(20)11-4-7-14-13(8-11)17-18-21-14/h2-8H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTLKACRHUXNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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